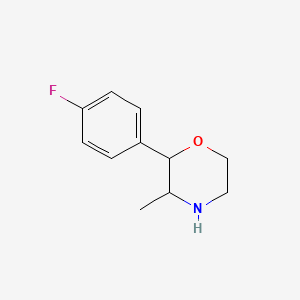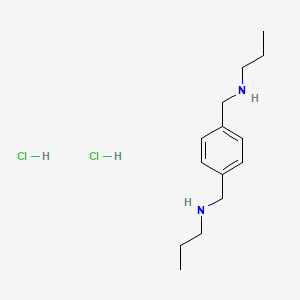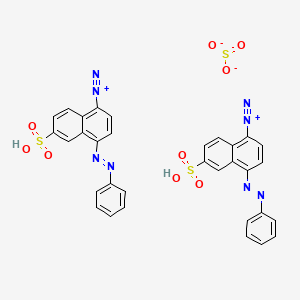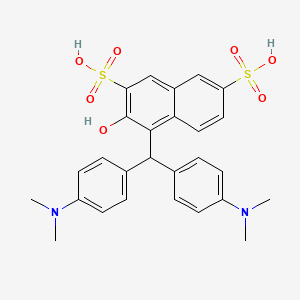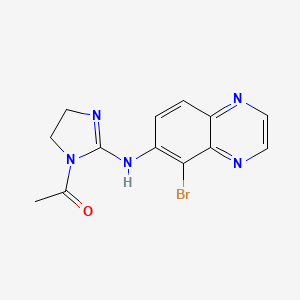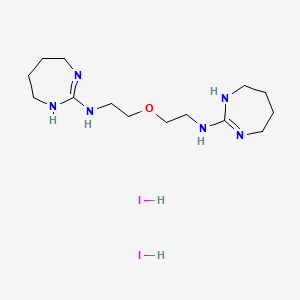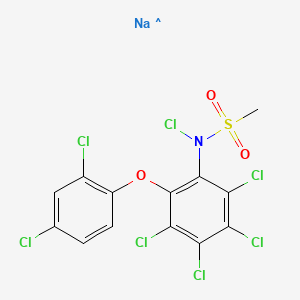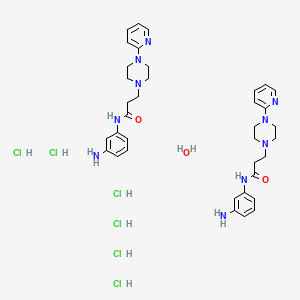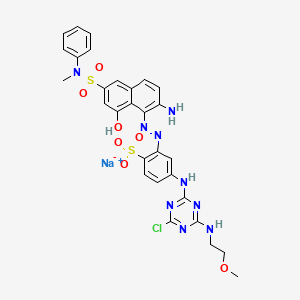
Sodium 2-((2-amino-8-hydroxy-6-((methylanilino)sulphonyl)-1-naphthyl)azo)-4-((4-chloro-6-((2-methoxyethyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 297-989-6, also known as 3-(triethoxysilyl)propylsuccinic anhydride, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(triethoxysilyl)propylsuccinic anhydride typically involves the reaction of succinic anhydride with 3-(triethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as toluene or xylene, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of 3-(triethoxysilyl)propylsuccinic anhydride involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(triethoxysilyl)propylsuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form the corresponding acid.
Esterification: It can react with alcohols to form esters.
Aminolysis: The compound reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Esterification: Alcohols in the presence of an acid catalyst.
Aminolysis: Amines under mild heating conditions.
Major Products
Hydrolysis: Succinic acid and 3-(triethoxysilyl)propyl alcohol.
Esterification: Esters of succinic acid.
Aminolysis: Amides of succinic acid.
Applications De Recherche Scientifique
3-(triethoxysilyl)propylsuccinic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its excellent bonding properties.
Mécanisme D'action
The mechanism of action of 3-(triethoxysilyl)propylsuccinic anhydride involves its ability to form covalent bonds with various substrates. The compound’s triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or hydroxyl-containing substrates to form stable siloxane bonds. This property makes it an effective coupling agent in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(trimethoxysilyl)propylsuccinic anhydride
- 3-(triethoxysilyl)propylamine
- 3-(triethoxysilyl)propylmethacrylate
Uniqueness
Compared to similar compounds, 3-(triethoxysilyl)propylsuccinic anhydride offers unique advantages due to its anhydride functionality, which allows it to react with a wide range of nucleophiles, including water, alcohols, and amines. This versatility makes it a valuable compound in various industrial and research applications.
Propriétés
Numéro CAS |
93776-59-1 |
|---|---|
Formule moléculaire |
C29H27ClN9NaO7S2 |
Poids moléculaire |
736.2 g/mol |
Nom IUPAC |
sodium;2-[[2-amino-8-hydroxy-6-[methyl(phenyl)sulfamoyl]naphthalen-1-yl]diazenyl]-4-[[4-chloro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C29H28ClN9O7S2.Na/c1-39(19-6-4-3-5-7-19)47(41,42)20-14-17-8-10-21(31)26(25(17)23(40)16-20)38-37-22-15-18(9-11-24(22)48(43,44)45)33-29-35-27(30)34-28(36-29)32-12-13-46-2;/h3-11,14-16,40H,12-13,31H2,1-2H3,(H,43,44,45)(H2,32,33,34,35,36);/q;+1/p-1 |
Clé InChI |
WWIDGEKAYFAESF-UHFFFAOYSA-M |
SMILES canonique |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C3C(=C2)C=CC(=C3N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NCCOC)Cl)S(=O)(=O)[O-])N)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)
